
(R)-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine is a fluorinated organic compound Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method allows for the introduction of the trifluoromethyl group into the pyrrolidine ring, resulting in the desired compound. The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different fluorinated derivatives, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.
Biology: It is studied for its potential biological activity, including its effects on various biological pathways.
Medicine: The compound is investigated for its potential use in pharmaceuticals, particularly in the development of new drugs with improved properties.
Industry: It is used in the production of materials with enhanced chemical and thermal stability.
Mechanism of Action
The mechanism of action of ®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its activity, as it can influence the compound’s binding affinity and selectivity for its targets . The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
®-4,4-Difluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine is unique due to its specific combination of fluorinated groups, which impart distinct properties such as high thermal stability and chemical resistance. These properties make it particularly valuable in applications where such characteristics are essential.
Properties
Molecular Formula |
C11H18F5NO2S |
|---|---|
Molecular Weight |
323.33 g/mol |
IUPAC Name |
(2R)-4,4-difluoro-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine |
InChI |
InChI=1S/C11H18F5NO2S/c12-10(13)7-9(17-8-10)3-1-5-20(18,19)6-2-4-11(14,15)16/h9,17H,1-8H2/t9-/m1/s1 |
InChI Key |
DEWXCAGCXZHYBX-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](NCC1(F)F)CCCS(=O)(=O)CCCC(F)(F)F |
Canonical SMILES |
C1C(NCC1(F)F)CCCS(=O)(=O)CCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


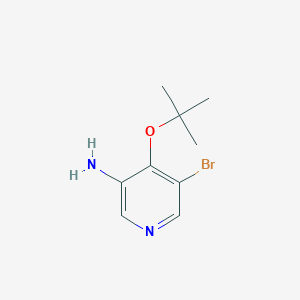
![3-[(3-azetidinyloxy)methyl]-2-methylPyridine](/img/structure/B13322267.png)
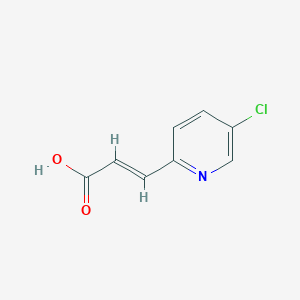
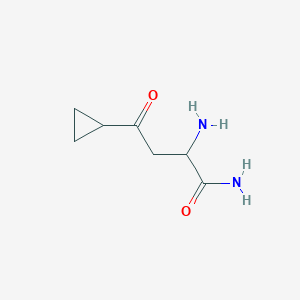
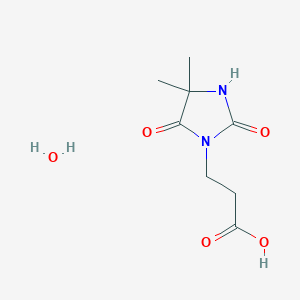
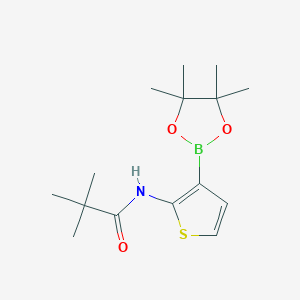

![2,3-Dichloro-5,7-dimethylpyrido[3,4-b]pyrazine](/img/structure/B13322309.png)
![7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13322311.png)
![Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13322317.png)



![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
